Fluoxetine hydrochloride

Description

Fluoxetine Hydrochloride is the hydrochloride salt form of fluoxetine, a diphenhydramine derivative and selective serotonin reuptake inhibitor with antidepressant, anti-anxiety, antiobsessional and antibulimic activity and with potential immunomodulating activity. Upon administration, fluoxetine binds to the presynaptic serotonin (5-HT) receptor resulting in negative allosteric modulation of the receptor complex, thereby blocking recycling of serotonin by the presynaptic receptor. Inhibition of serotonin reuptake by fluoxetine enhances serotonergic function through serotonin accumulation in the synaptic space, resulting in long-term desensitization and downregulation of 5-HT receptors, preventing 5-HT-mediated signaling and leading to antidepressant, anti-anxiety, antiobsessional and antibulimic effects. In addition, fluoxetine may inhibit the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6). This may prevent IL-6-mediated inflammation and cytokine storm.

The first highly specific serotonin uptake inhibitor. It is used as an antidepressant and often has a more acceptable side-effects profile than traditional antidepressants.

See also: Fluoxetine (has active moiety); this compound; Olanzapine (component of).

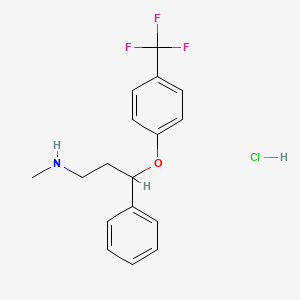

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020635 | |

| Record name | Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sol (mg/mL): methanol, ethanol >100; acetone, acetonitrile, chloroform 33-100; dichloromethane 5-10; ethyl acetate 2-2.5; toluene, cyclohexane, hexane 0.5-0.67, Maximum sol in water: 14 mg/mL | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

56296-78-7, 54910-89-3, 59333-67-4 | |

| Record name | Reconcile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56296-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxetine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056296787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fluoxetine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9W7N6B1KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158.4-158.9 °C, Crystals from ethyl acetate-methanol, mp: 179-182 °C /Oxalate/ | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Intricate Dance: A Technical Guide to Fluoxetine Hydrochloride's Mechanism of Action in Neuronal Circuits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxetine (B1211875) hydrochloride, a cornerstone in the pharmacotherapy of depression and other neuropsychiatric disorders, exerts its therapeutic effects through a complex and multifaceted mechanism of action within the brain's neuronal circuits. While its primary action as a selective serotonin (B10506) reuptake inhibitor (SSRI) is well-established, a growing body of evidence reveals a far more intricate interplay of molecular and cellular events that contribute to its clinical efficacy. This technical guide provides an in-depth exploration of fluoxetine's engagement with its primary target, the serotonin transporter (SERT), its modulation of various neurotransmitter receptors, and the subsequent cascade of downstream signaling events that ultimately reshape neuronal function and plasticity. We delve into the critical role of brain-derived neurotrophic factor (BDNF) and the mTOR signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to offer a comprehensive resource for the scientific community.

Primary Mechanism of Action: Selective Serotonin Reuptake Inhibition

Fluoxetine's principal mechanism involves the high-affinity, selective inhibition of the presynaptic serotonin transporter (SERT).[1] By blocking SERT, fluoxetine prevents the reabsorption of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[2] This action leads to an acute increase in the concentration and dwell time of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[1]

The interaction of fluoxetine with SERT is a complex process. It is a racemic mixture of two enantiomers, S-fluoxetine and R-fluoxetine, with S-fluoxetine being slightly more potent in inhibiting serotonin reuptake.[3] Its active metabolite, norfluoxetine, also potently inhibits SERT, contributing to the long half-life and sustained therapeutic effect of the drug.[4]

Quantitative Data: Binding Affinities

The binding affinity of fluoxetine and its metabolite for various neurotransmitter transporters and receptors is a critical determinant of its selectivity and side-effect profile. The following table summarizes key binding affinity (Ki) values.

| Target | Fluoxetine Ki (nM) | Norfluoxetine Ki (nM) | Reference(s) |

| Serotonin Transporter (SERT) | 1 | 19 | [4] |

| Norepinephrine Transporter (NET) | 660 | 2700 | [4] |

| Dopamine (B1211576) Transporter (DAT) | 4180 | 420 | [4] |

| 5-HT2A Receptor | 147 | 295 | [4] |

| 5-HT2C Receptor | 112 | 91 | [4] |

Beyond Reuptake Inhibition: Receptor Modulation and Downstream Signaling

The therapeutic effects of fluoxetine are not solely attributable to the acute increase in synaptic serotonin. Chronic administration initiates a cascade of adaptive changes in neuronal circuits, including alterations in receptor sensitivity and the activation of intracellular signaling pathways that promote neuroplasticity.

Desensitization of 5-HT1A Autoreceptors

Initially, the increased synaptic serotonin activates presynaptic 5-HT1A autoreceptors, which function as a negative feedback mechanism, leading to a decrease in serotonin synthesis and release. However, chronic fluoxetine treatment leads to the desensitization and downregulation of these autoreceptors.[4] This disinhibition of serotonergic neurons results in a sustained increase in serotonin release, contributing to the delayed therapeutic onset of the drug.[5]

The BDNF Signaling Cascade: A Key Mediator of Neuroplasticity

A pivotal aspect of fluoxetine's long-term effects is its ability to increase the expression of Brain-Derived Neurotrophic Factor (BDNF).[6][7] BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity.[8] Chronic fluoxetine administration upregulates BDNF mRNA and protein levels in brain regions implicated in depression, such as the hippocampus and prefrontal cortex.[7][9]

The binding of BDNF to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), triggers the autophosphorylation of the receptor and initiates several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[10] These pathways converge on the activation of transcription factors, most notably the cAMP response element-binding protein (CREB).[11] Phosphorylated CREB (pCREB) then binds to the promoter regions of target genes, including BDNF itself, leading to a positive feedback loop that further enhances neurotrophic support and promotes synaptic plasticity.[11][12]

Figure 1: Fluoxetine-induced BDNF signaling cascade.

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is another critical downstream effector of fluoxetine that is integral to synaptic plasticity and protein synthesis.[4] While acute fluoxetine administration does not appear to affect mTOR phosphorylation, chronic treatment has been shown to activate the mTOR pathway, particularly in the hippocampus.[4] This activation leads to the phosphorylation of its downstream targets, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes the synthesis of synaptic proteins such as postsynaptic density protein 95 (PSD-95) and synapsin I.[4] The enhancement of synaptic protein synthesis is a key mechanism by which fluoxetine facilitates structural and functional changes in neuronal circuits.

Figure 2: Fluoxetine's influence on the mTOR signaling pathway.

Neuroplasticity: Reshaping Neuronal Circuits

The culmination of fluoxetine's molecular actions is the promotion of neuroplasticity, the brain's ability to reorganize its structure, function, and connections in response to experience. This is considered a fundamental mechanism underlying its therapeutic effects.[8]

Adult Hippocampal Neurogenesis

Chronic fluoxetine treatment has been consistently shown to increase the proliferation of neural progenitor cells and the survival of new neurons in the subgranular zone of the dentate gyrus in the hippocampus.[6] This process of adult neurogenesis is thought to contribute to the cognitive and mood-regulating effects of antidepressants.

Synaptic Remodeling

Fluoxetine also induces structural changes in mature neurons. Studies have demonstrated an increase in dendritic spine density and synaptic protein expression in brain regions like the hippocampus and prefrontal cortex following chronic fluoxetine administration.[13] This synaptic remodeling enhances the efficiency of communication between neurons and contributes to the restoration of healthy neuronal circuit function.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of fluoxetine.

Radioligand Binding Assay for SERT Affinity

This protocol is used to determine the binding affinity (Ki) of fluoxetine for the serotonin transporter.

Figure 3: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize brain tissue or cells expressing SERT in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled ligand that binds to SERT (e.g., [³H]citalopram) and varying concentrations of unlabeled fluoxetine.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of fluoxetine to determine the IC50 (the concentration of fluoxetine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.

-

Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Collect the dialysate, which contains neurotransmitters and metabolites that have diffused across the semipermeable membrane of the probe.

-

Fluoxetine Administration: Administer fluoxetine systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Analysis: Analyze the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of serotonin and its metabolites.[15]

Western Blotting for ERK1/2 Phosphorylation

This method is used to detect and quantify the levels of phosphorylated ERK1/2, an indicator of the activation of the MAPK/ERK signaling pathway.

Methodology:

-

Tissue Lysis: Homogenize brain tissue samples from control and fluoxetine-treated animals in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Analysis: Quantify the intensity of the p-ERK1/2 bands and normalize to the levels of total ERK1/2 to determine the extent of pathway activation.[2]

Conclusion

The mechanism of action of fluoxetine hydrochloride in neuronal circuits is a sophisticated process that extends far beyond simple serotonin reuptake inhibition. Its therapeutic efficacy arises from a dynamic interplay between acute synaptic effects and chronic adaptive changes that promote neuroplasticity. By modulating receptor sensitivity, activating critical intracellular signaling cascades like the BDNF and mTOR pathways, and ultimately fostering neurogenesis and synaptic remodeling, fluoxetine facilitates the restoration of healthy neuronal communication. A thorough understanding of these intricate molecular and cellular events is paramount for the development of novel and more effective therapeutic strategies for neuropsychiatric disorders. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing our knowledge in this critical area of neuroscience.

References

- 1. Chronic Fluoxetine Increases Extra-Hippocampal Neurogenesis in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic Fluoxetine Treatment Upregulates the Activity of the ERK1/2-NF-κB Signaling Pathway in the Hippocampus and Prefrontal Cortex of Rats Exposed to Forced-Swimming Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic treatment with fluoxetine up-regulates cellular BDNF mRNA expression in rat dopaminergic regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoxetine regulates mTOR signalling in a region-dependent manner in depression-like mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus | Journal of Neuroscience [jneurosci.org]

- 8. mdpi.com [mdpi.com]

- 9. Fluoxetine-induced change in rat brain expression of brain-derived neurotrophic factor varies depending on length of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Selective phosphorylation of nuclear CREB by fluoxetine is linked to activation of CaM kinase IV and MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. dovepress.com [dovepress.com]

- 14. Fluoxetine regulates mTOR signalling in a region-dependent manner in depression-like mice [ouci.dntb.gov.ua]

- 15. Effect of fluoxetine on serotonin and dopamine concentration in microdialysis fluid from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Fluoxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of fluoxetine (B1211875) hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used in the treatment of depression and other psychiatric disorders. The following sections detail its pharmacodynamic and pharmacokinetic properties, toxicological data, and the experimental protocols used to elucidate its activity.

Pharmacodynamics

Fluoxetine's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT).[1] Its affinity for other neurotransmitter transporters and receptors is significantly lower, contributing to its favorable side-effect profile compared to older classes of antidepressants.

Receptor and Transporter Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of fluoxetine for various neurotransmitter transporters and receptors.

| Target | Kᵢ (nM) | Species | Notes |

| Serotonin Transporter (SERT) | 0.8 - 1.9 | Rat | High affinity and selectivity. |

| Norepinephrine (B1679862) Transporter (NET) | 240 - 530 | Rat | Significantly lower affinity than for SERT. |

| Dopamine (B1211576) Transporter (DAT) | 1800 - 4300 | Rat | Very low affinity. |

| 5-HT₁ₐ Receptor | >1000 | Mouse | Little to no direct inhibition of binding in vitro.[2] |

| 5-HT₂ₐ Receptor | 130 - 270 | Rat | Moderate affinity.[3] |

| 5-HT₂ₒ Receptor | 39 - 242 | Rat | Moderate affinity; may contribute to increases in norepinephrine and dopamine.[3][4] |

| Histamine H₁ Receptor | >1000 | Rat | Low affinity. |

| Muscarinic M₁ Receptor | >1000 | Rat | Low affinity. |

| α₁-Adrenergic Receptor | >1000 | Rat | Low affinity. |

Downstream Signaling Pathways

Chronic administration of fluoxetine leads to adaptive changes in neuronal signaling pathways, which are believed to be crucial for its therapeutic effects. Key pathways affected include the Brain-Derived Neurotrophic Factor (BDNF) and Cyclic AMP Response Element-Binding Protein (CREB) signaling cascades.

Fluoxetine treatment has been shown to increase the expression of BDNF, a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a signaling cascade that promotes neurogenesis and synaptic remodeling.

The transcription factor CREB is a downstream target of various signaling cascades, including the BDNF pathway. Phosphorylation of CREB leads to the transcription of genes involved in neuroplasticity and cell survival. Chronic fluoxetine treatment has been demonstrated to increase the phosphorylation of CREB.

Pharmacokinetics

The pharmacokinetic profile of fluoxetine has been characterized in several preclinical species. It is generally well-absorbed orally and is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, norfluoxetine.

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Mouse |

| Oral Bioavailability (%) | 38 - 50 | ~72 | Not specified |

| Tₘₐₓ (h) | 4 - 8 | 4 - 8 | Not specified |

| Cₘₐₓ (ng/mL) | Varies with dose | Varies with dose | Not specified |

| AUC (ng·h/mL) | Varies with dose | Varies with dose | Not specified |

| t₁/₂ (h) | ~5 (Fluoxetine) | ~47 (Fluoxetine) | Not specified |

| ~15 (Norfluoxetine) | ~55 (Norfluoxetine) |

Toxicology

The toxicological profile of fluoxetine hydrochloride has been evaluated in a range of preclinical studies.

Acute Toxicity

| Species | Route | LD₅₀ (mg/kg) |

| Rat | Oral | 452[5] |

| Mouse | Oral | 248[5] |

Repeated-Dose Toxicity and Safety Pharmacology

No-Observed-Adverse-Effect-Levels (NOAELs) have been established in developmental toxicity studies.

| Study Type | Species | NOAEL (mg/kg/day) | Key Findings |

| Developmental Toxicity (Maternal) | Rat (Fischer 344) | 5[6] | Decreased weight gain and food consumption at 12.5 mg/kg/day.[6] |

| Developmental Toxicity (Developmental) | Rat (Fischer 344) | 12.5[6] | No effects on fetal viability, weight, or morphology.[6] |

| Developmental Toxicity (Maternal) | Rabbit (Dutch Belted) | < 2.5[6] | Weight loss observed at all doses tested.[6] |

| Developmental Toxicity (Developmental) | Rabbit (Dutch Belted) | 15[6] | No effects on fetal viability, weight, or morphology.[6] |

Carcinogenicity studies in rats and mice showed no evidence of an increased incidence of tumors.[7] Safety pharmacology studies are conducted to assess potential undesirable pharmacodynamic effects on major organ systems.[6]

Experimental Protocols

Serotonin Reuptake Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the reuptake of serotonin into synaptosomes, which are isolated nerve terminals.

Objective: To determine the in vitro potency of fluoxetine to inhibit the serotonin transporter (SERT).

Materials:

-

Rat brain tissue (e.g., whole brain or specific regions like the striatum or hippocampus)

-

Sucrose (B13894) buffer (0.32 M sucrose, pH 7.4)

-

Krebs-Ringer bicarbonate buffer

-

[³H]citalopram or [³H]serotonin (radioligand)

-

Non-labeled citalopram (B1669093) or fluoxetine (for determining non-specific binding)

-

Test compound (this compound)

-

Glass-fiber filters

-

Scintillation fluid and counter

Protocol:

-

Synaptosome Preparation:

-

Euthanize rats and rapidly dissect the desired brain region.

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in fresh, ice-cold buffer.

-

-

Binding Assay:

-

In assay tubes, combine the synaptosomal preparation, radioligand (e.g., [³H]citalopram), and varying concentrations of the test compound (fluoxetine).

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of a known SERT inhibitor (e.g., non-labeled citalopram).

-

Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow for binding equilibrium.

-

-

Filtration and Measurement:

-

Rapidly filter the incubation mixture through glass-fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and subsequently the Kᵢ value.

-

Forced Swim Test (FST)

The Forced Swim Test is a widely used preclinical behavioral model to screen for antidepressant-like activity.

Objective: To assess the antidepressant-like effects of fluoxetine in rodents.

Materials:

-

Male Sprague-Dawley rats or other suitable rodent strain.

-

Cylindrical containers (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Test compound (this compound).

-

Vehicle control (e.g., saline or distilled water).

-

Video recording equipment (optional but recommended for unbiased scoring).

Protocol:

-

Acclimation:

-

House the animals in the testing facility for at least one week prior to the experiment to acclimate them to the environment.

-

-

Pre-test Session (Day 1):

-

Place each animal individually into a cylinder of water for a 15-minute session.

-

After 15 minutes, remove the animals, dry them with a towel, and return them to their home cages. This session induces a state of "behavioral despair" characterized by immobility.

-

-

Test Session (Day 2):

-

Administer the test compound (fluoxetine) or vehicle control at a specified time before the test session (e.g., 60, 30, and 5 minutes for intraperitoneal, subcutaneous, and intravenous administration, respectively).

-

Place the animals back into the water-filled cylinders for a 5-minute test session.

-

Record the duration of immobility during the 5-minute session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

-

-

Data Analysis:

-

Compare the duration of immobility between the fluoxetine-treated groups and the vehicle control group.

-

A significant decrease in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

-

Conclusion

The preclinical pharmacological profile of this compound is well-characterized. Its high affinity and selectivity for the serotonin transporter, coupled with its effects on downstream signaling pathways involved in neuroplasticity, provide a strong basis for its antidepressant and anxiolytic effects. The pharmacokinetic and toxicological profiles established in preclinical species have guided its safe and effective use in clinical settings. The experimental protocols described herein are standard methods used in the preclinical evaluation of potential antidepressant compounds.

References

- 1. Fluoxetine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SSRIs compared : fluoxetine ( Prozac ) norepinephrine, dopamine and the 5-HT2C receptors [biopsychiatry.com]

- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 6. Developmental toxicology studies of this compound administered orally to rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carcinogenicity studies of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Fluoxetine Hydrochloride

Abstract: Fluoxetine (B1211875) hydrochloride, the active pharmaceutical ingredient in Prozac®, is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and other psychiatric conditions.[1][2] Its therapeutic efficacy is rooted in its unique chemical structure and resulting physicochemical and pharmacological properties. This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the molecule's structural characteristics, pharmacodynamic and pharmacokinetic profiles, and key experimental methodologies for its synthesis and analysis. Quantitative data are summarized in structured tables, and critical pathways and workflows are visualized using diagrams to facilitate a deeper understanding of this cornerstone antidepressant.

Chemical and Structural Properties

Fluoxetine hydrochloride is chemically known as (±)-N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine hydrochloride.[3] It is a racemic mixture of (R)- and (S)-fluoxetine enantiomers.[1][4] The S-enantiomer is slightly more potent in its inhibition of serotonin reuptake.[5][6]

Structural Elucidation

The three-dimensional structure of this compound has been determined by X-ray crystallography.[7][8][9] The analysis reveals that the planes of the two aromatic rings (the phenyl and trifluoromethylphenoxy groups) are skewed, which prevents intramolecular interactions between the rings.[7][8][9] The propanamine side-chain adopts a folded conformation rather than a fully extended one, a spatial arrangement considered critical for its high-affinity binding to the serotonin uptake carrier.[7][8]

dot

Caption: Chemical structure of this compound.

Table 1: Chemical and Crystallographic Data for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride | [1][10] |

| CAS Number | 56296-78-7 | [11] |

| Molecular Formula | C₁₇H₁₈F₃NO · HCl | [12][13] |

| Molecular Weight | 345.79 g/mol | [11][12] |

| Crystal System | Orthorhombic | [8] |

| Space Group | Pcab | [8] |

| Unit Cell Dimensions | a=10.457 Å, b=10.387 Å, c=32.345 Å |[8] |

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2][14] Its physicochemical characteristics, particularly its lipophilicity and solubility, are critical determinants of its pharmacokinetic behavior.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Physical Form | White to off-white crystalline powder | [2][14] |

| Melting Point | 158-159 °C | [14] |

| Solubility | Water: 4 mg/mLDMSO: ~16 mg/mLEthanol: ~12.5 mg/mL | [14][15] |

| LogP (Octanol/Water) | 4.05 | [10] |

| BCS Class | Class 1 |[14] |

Pharmacodynamics

The therapeutic action of fluoxetine is primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT).

Primary Mechanism of Action

Fluoxetine blocks the presynaptic serotonin transporter protein (SERT or SLC6A4), which is responsible for the reuptake of serotonin (5-HT) from the synaptic cleft.[16][17] This inhibition leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[16][18] This enhanced signaling is believed to mediate the antidepressant and anxiolytic effects of the drug.[16]

dot

Caption: Mechanism of fluoxetine via SERT inhibition.

Receptor Binding Profile and Other Effects

While its primary target is SERT, fluoxetine also exhibits activity at other receptors, which may contribute to both its therapeutic effects and side-effect profile. It has mild activity at 5-HT2A and 5-HT2C receptors.[17] Antagonism at the 5-HT2C receptor, particularly at higher doses, may contribute to an increase in synaptic norepinephrine (B1679862) and dopamine.[1] Additionally, fluoxetine and other SSRIs have been shown to act as agonists at the 5-HT2B receptor.[19][20]

Fluoxetine is also a potent inhibitor of the cytochrome P450 enzyme CYP2D6, a characteristic that underlies many of its potential drug-drug interactions.[1][18]

Pharmacokinetics

Fluoxetine and its primary active metabolite, norfluoxetine, are distinguished by their exceptionally long elimination half-lives.

-

Absorption: Fluoxetine is well absorbed after oral administration, with a bioavailability of 70-90%.[17] Peak plasma concentrations are typically reached within 6 to 8 hours.[1][17]

-

Distribution: It is highly lipophilic, has a large volume of distribution (14 to 100 L/kg), and is extensively bound (~94.5%) to plasma proteins, including albumin and α1-glycoprotein.[1][5][17]

-

Metabolism: The drug undergoes extensive hepatic metabolism.[4] The primary pathway is N-demethylation to its only major active metabolite, norfluoxetine, a process mediated predominantly by the CYP2D6 isoenzyme.[1][4][17][21] Other enzymes, including CYP2C9 and CYP2C19, also contribute to its metabolism.[5][21]

-

Elimination: The elimination half-life is long, increasing from 1-3 days after a single dose to 4-6 days with chronic administration.[1] The active metabolite, norfluoxetine, has an even longer half-life of up to 16 days.[1][22] This slow elimination necessitates a prolonged washout period when switching to other serotonergic agents. The primary route of excretion is via the urine.[1]

dot

Caption: Primary metabolic pathway of fluoxetine.

Table 3: Key Pharmacokinetic Parameters of Fluoxetine and Norfluoxetine

| Parameter | Fluoxetine | Norfluoxetine | Reference(s) |

|---|---|---|---|

| Bioavailability | 70-90% | - | [17] |

| Tₘₐₓ (Peak Plasma Time) | 6-8 hours | - | [1][17] |

| Plasma Protein Binding | ~94.5% | ~94.5% | [1][17] |

| Elimination Half-Life (t½) | 1-3 days (acute)4-6 days (chronic) | 4-16 days | [1][22] |

| Primary Metabolizing Enzyme | CYP2D6 | - | [1][17] |

| Route of Elimination | Primarily renal (urine) | Primarily renal (urine) |[1] |

Experimental Protocols

Representative Synthesis of this compound

A common laboratory-scale synthesis involves a three-step process starting from acetophenone.[11]

Methodology:

-

Mannich Reaction: Acetophenone is reacted with methylamine (B109427) hydrochloride and paraformaldehyde to form 3-methylamino-1-phenylpropan-1-one hydrochloride.

-

Reduction: The resulting ketone is reduced to an alcohol, 3-methylamino-1-phenylpropanol, using a reducing agent such as potassium borohydride (B1222165) in methanol.

-

Etherification and Salt Formation: The alcohol intermediate is subjected to an etherification reaction with 4-chlorobenzotrifluoride (B24415) in the presence of a base (e.g., sodium hydride) to yield fluoxetine free base. The base is then treated with hydrochloric acid (e.g., 20% HCl in isopropanol) to precipitate the final product, this compound, as a white solid.[11] The product is then typically purified by recrystallization.[23]

Caption: Experimental workflow for HPLC analysis of fluoxetine.

Conclusion

This compound remains a critical therapeutic agent due to its well-defined mechanism as a selective serotonin reuptake inhibitor. Its chemical structure, characterized by a folded propylamine (B44156) side chain, is key to its high-affinity interaction with the serotonin transporter. The drug's distinct pharmacokinetic profile, especially the long half-lives of the parent compound and its active metabolite norfluoxetine, governs its clinical application and dosing regimens. The established analytical and synthetic methodologies detailed herein provide the necessary foundation for ongoing research, quality control, and the development of future therapeutics in neuropsychopharmacology.

References

- 1. Fluoxetine - Wikipedia [en.wikipedia.org]

- 2. This compound | 56296-78-7 [chemicalbook.com]

- 3. jocpr.com [jocpr.com]

- 4. droracle.ai [droracle.ai]

- 5. mdpi.com [mdpi.com]

- 6. ClinPGx [clinpgx.org]

- 7. Molecular structure of this compound, a highly selective serotonin-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page title goes here... [ch.ic.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Fluoxetine HCl | Serotonin Reuptake Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 13. caymanchem.com [caymanchem.com]

- 14. This compound | 59333-67-4 [chemicalbook.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

- 17. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. What is this compound used for? [synapse.patsnap.com]

- 19. Fluoxetine and all other SSRIs are 5-HT2B Agonists - Importance for their Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Process For Preparing this compound (Form A) [quickcompany.in]

Fluoxetine Hydrochloride's Interaction with the Serotonin Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of fluoxetine (B1211875) hydrochloride for the serotonin (B10506) transporter (SERT). Fluoxetine, the active ingredient in Prozac, is a cornerstone of antidepressant medication, and its therapeutic efficacy is intrinsically linked to its high-affinity binding to SERT, which inhibits the reuptake of serotonin from the synaptic cleft.[1][2] This document collates quantitative binding data, details common experimental protocols for affinity determination, and visualizes the associated molecular and experimental workflows.

Core Concepts in Fluoxetine-SERT Interaction

Fluoxetine is a highly selective serotonin reuptake inhibitor (SSRI).[1] Its chemical structure, particularly the para-trifluoromethyl substituent, is a key determinant of its potent and selective interaction with the serotonin transporter.[1] The binding of fluoxetine to SERT is not a simple lock-and-key mechanism but is modulated by various factors, including the presence of ions and conformational changes in the transporter protein.[3][4]

Research has shown that the binding of fluoxetine to SERT is enhanced in the presence of chloride (Cl⁻) and sodium (Na⁺) ions.[5][6] This suggests that these ions play a crucial role in establishing the optimal conformation of the transporter for high-affinity antidepressant binding.[3][4] Specifically, a Cl⁻ binding site within SERT has been identified as critical for the Cl⁻-dependent increase in affinity for fluoxetine.[3][6] Fluoxetine binding itself can induce a distinct conformational change in SERT, differing from that induced by other ligands like cocaine.[3][6]

Quantitative Binding Affinity Data

The binding affinity of fluoxetine for the serotonin transporter is typically quantified using inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). These values are determined through radioligand binding assays. The following tables summarize key quantitative data from published studies.

| Ligand | Condition | Kᵢ (nM) | Reference |

| Fluoxetine | 150 mM NaCl | 0.8 ± 0.1 | [5] |

| Fluoxetine | 150 mM NMDG-Cl (Na⁺ free) | 5.6 ± 0.9 | [5] |

| Fluoxetine | 150 mM Na-isethionate (Cl⁻ free) | 1.8 ± 0.3 | [5] |

| S-fluoxetine | ts2 SERT variant | 35 ± 3 | [7] |

| R-fluoxetine | ts2 SERT variant | 41 ± 4 | [7] |

| S-fluoxetine | ts3 SERT variant | 10 ± 1 | [7] |

| R-fluoxetine | ts3 SERT variant | 9 ± 1 | [7] |

| Ligand | Condition | IC₅₀ (nM) | Reference |

| Fluoxetine | Rat brain membranes ([³H]paroxetine binding) | 6.31 | [8] |

Experimental Protocols: Radioligand Binding Assay

The determination of fluoxetine's binding affinity for SERT is commonly achieved through in vitro competition radioligand binding assays. This method measures the ability of unlabeled fluoxetine to displace a radioactively labeled ligand that has a known high affinity for SERT.

Objective: To determine the inhibition constant (Kᵢ) of fluoxetine for the serotonin transporter.

Materials:

-

Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT). These can be from cell lines like HEK293 or from brain tissue.[8][9]

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for SERT, such as [³H]citalopram, [³H]paroxetine, or [¹²⁵I]β-CIT.[5][8][10]

-

Test Compound: Fluoxetine hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.[9]

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: A 96-well harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter: For quantifying radioactivity.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM imipramine) to determine non-specific binding.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[9]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of the radioligand (typically at or below its Kₔ value).

-

Increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

For total binding wells, add assay buffer instead of fluoxetine.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).[9]

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the fluoxetine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Visualizations

Signaling Pathway: Mechanism of Action of Fluoxetine

Caption: Mechanism of action of fluoxetine at the synapse.

Experimental Workflow: Competition Radioligand Binding Assay

Caption: Workflow for a competition radioligand binding assay.

References

- 1. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fluoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Efficacy of Fluoxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies that established the efficacy of fluoxetine (B1211875) hydrochloride, a cornerstone of modern antidepressant therapy. We will delve into the core mechanism of action, present key quantitative data from foundational studies, detail the experimental protocols used to determine its efficacy, and visualize the critical pathways and workflows involved.

Core Mechanism of Action: Selective Serotonin (B10506) Reuptake Inhibition

Fluoxetine hydrochloride's primary therapeutic effect stems from its function as a selective serotonin reuptake inhibitor (SSRI).[1][2] It exerts its effect by binding to the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[3][4] By inhibiting this reuptake process, fluoxetine increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[1][5] The conformation of fluoxetine and its para-trifluoromethyl substituent are key structural elements that contribute to its high affinity and selective interaction with the serotonin transporter.[2]

Quantitative Efficacy Data: Binding Affinity and Inhibition

The efficacy of fluoxetine at the serotonin transporter has been quantified through various in vitro assays, primarily measuring its binding affinity (Ki) and its ability to inhibit serotonin uptake (IC50). The following tables summarize key findings from initial and subsequent in vitro studies.

| Parameter | Value (nM) | Assay Conditions | Reference |

| Ki | 10.8 ± 1.9 | [3H]paroxetine binding in mouse brain homogenates | [6] |

| Ki | 2.72 | [3H]paroxetine binding in rat cortical tissues | [7] |

| Ki | 5.2 x 10-10 M (0.52 nM) | Inhibition of [3H]serotonin uptake in synaptosomes from whole rat brain | [8] |

| Ki (S-fluoxetine) | 21 | Radioligand binding assay | [9] |

| Ki (R-fluoxetine) | 33 | Radioligand binding assay | [9] |

| IC50 | 16 | Serotonin uptake inhibition assay | [9] |

| IC50 | 15.8 | [3H]5-HT uptake inhibition in JAR cells | [10] |

| IC50 | 9.58 | [3H]5-HT uptake inhibition in rat brain synaptosomes | [10] |

| IC50 | 7.3 | [3H]5-HT uptake inhibition in hSERT-HEK293 cells | [10] |

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations of Fluoxetine for the Serotonin Transporter.

Fluoxetine's selectivity is a key characteristic. The following table illustrates its binding affinity for other monoamine transporters, demonstrating its preference for SERT.

| Transporter | Fluoxetine Ki (nM) | Reference |

| Serotonin (SERT) | 5900 | [11] |

| Norepinephrine (NET) | 3400 | [11] |

| Dopamine (DAT) | 3900 | [11] |

Table 2: Comparative Binding Affinities of Fluoxetine for Monoamine Transporters.

Experimental Protocols

The following are detailed methodologies for two key types of in vitro experiments used to characterize the efficacy of fluoxetine.

Radioligand Binding Assay for SERT Affinity

This assay determines the binding affinity of fluoxetine to the serotonin transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for SERT, such as [3H]paroxetine or [125I]β-CIT.

Methodology:

-

Membrane Preparation:

-

Homogenize rat cortical tissue or cultured cells expressing SERT (e.g., HeLa, COS-7) in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.

-

-

Binding Reaction:

-

In a reaction tube, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]paroxetine), and varying concentrations of this compound.

-

For determining non-specific binding, a parallel set of tubes is prepared with an excess of a non-labeled competing ligand.

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a set duration to allow the binding to reach equilibrium.[7]

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the bound radioligand from the unbound.

-

Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the fluoxetine concentration.

-

Determine the IC50 value (the concentration of fluoxetine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Serotonin Uptake Inhibition Assay

This assay directly measures the functional effect of fluoxetine on the ability of the serotonin transporter to uptake serotonin into cells or synaptosomes.

Methodology:

-

Preparation of Synaptosomes or Cells:

-

Prepare synaptosomes from brain tissue (e.g., rat occipital cortex) or use cultured cells endogenously or recombinantly expressing SERT (e.g., JAR cells, hSERT-HEK293 cells).[10]

-

-

Uptake Experiment:

-

Pre-incubate the synaptosomes or cells with varying concentrations of this compound for a specified time.

-

Initiate the uptake reaction by adding a known concentration of radiolabeled serotonin (e.g., [3H]5-HT).

-

Incubate the mixture at 37°C for a short period (e.g., 60 minutes).[10]

-

-

Termination and Measurement:

-

Terminate the uptake reaction by rapidly filtering the mixture through a filter mat or by adding an ice-cold stop buffer and centrifuging.

-

Wash the filters or cell pellets to remove extracellular [3H]5-HT.

-

Lyse the cells or synaptosomes and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of serotonin uptake inhibition against the logarithm of the fluoxetine concentration.

-

Determine the IC50 value, which is the concentration of fluoxetine that causes a 50% reduction in serotonin uptake.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

Caption: Serotonin reuptake inhibition by fluoxetine.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a serotonin uptake inhibition assay.

References

- 1. Fluoxetine - Wikipedia [en.wikipedia.org]

- 2. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. repository.qu.edu.iq [repository.qu.edu.iq]

- 6. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fluoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Neuropharmacological Profile of Fluoxetine Hydrochloride: A Technical Guide to its Impact on Monoaminergic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxetine (B1211875) hydrochloride, the active ingredient in Prozac®, is a cornerstone of pharmacotherapy for major depressive disorder and other neuropsychiatric conditions. Its therapeutic efficacy is primarily attributed to its potent and selective inhibition of the serotonin (B10506) transporter (SERT), leading to an elevation of synaptic serotonin levels. However, a comprehensive understanding of its pharmacological footprint reveals a more complex interaction with the broader monoaminergic systems, including secondary effects on norepinephrine (B1679862) and dopamine (B1211576), and engagement with specific serotonin receptor subtypes. This in-depth technical guide provides a granular examination of fluoxetine's effects on these systems. It consolidates quantitative data on its binding affinities and functional inhibition of monoamine transporters, details the experimental protocols for key assays, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals in the fields of neuropharmacology and drug development, offering a foundational understanding of fluoxetine's multifaceted mechanism of action.

Introduction

Fluoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) that revolutionized the treatment of depression upon its introduction. Its primary mechanism of action involves the blockade of the serotonin transporter (SERT), thereby increasing the concentration and duration of serotonin in the synaptic cleft.[1] This enhancement of serotonergic neurotransmission is believed to be the principal driver of its antidepressant effects.[2] Beyond its primary target, fluoxetine and its active metabolite, norfluoxetine, exhibit a broader, albeit less potent, interaction with other components of the monoaminergic systems. At therapeutic and particularly at higher doses, fluoxetine can indirectly influence norepinephrine and dopamine neurotransmission, an effect potentially mediated by its antagonist activity at the 5-HT2C receptor.[3][4] This guide delves into the quantitative pharmacology of fluoxetine, providing a detailed overview of its interactions with the serotonin, norepinephrine, and dopamine systems.

Quantitative Pharmacology of Fluoxetine and Norfluoxetine

The selectivity of fluoxetine for the serotonin transporter is a key aspect of its pharmacological profile. This selectivity is quantified through binding affinity (Ki) and functional inhibition (IC50) values. The following tables summarize these values for fluoxetine and its active metabolite, norfluoxetine, at the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as the 5-HT2C receptor.

Table 1: Binding Affinity (Ki) of Fluoxetine and Norfluoxetine for Monoamine Transporters and 5-HT2C Receptor

| Compound | Transporter/Receptor | Ki (nM) | Species | Reference |

| Fluoxetine | SERT | 2.72 - 14 | Rat/Human | [5][6] |

| NET | ~316 | Human | [3] | |

| DAT | ~3800 | Human | [5] | |

| 5-HT2C Receptor | 55.4 - 97 | Rat/HeLa Cells | [2][7] | |

| S-Norfluoxetine | SERT | 1.3 | Rat | [6] |

| NET | - | - | ||

| DAT | - | - | ||

| 5-HT2C Receptor | 203 | Rat | [2] | |

| R-Norfluoxetine | SERT | 26 | Rat | [6] |

| NET | - | - | ||

| DAT | - | - | ||

| 5-HT2C Receptor | - | - |

Table 2: Functional Inhibition (IC50) of Fluoxetine and Norfluoxetine for Monoamine Transporters

| Compound | Transporter | IC50 (nM) | Species | Reference |

| Fluoxetine | SERT | - | - | |

| NET | - | - | ||

| DAT | - | - | ||

| S-Norfluoxetine | SERT | 14 | Rat | [6] |

| NET | - | - | ||

| DAT | - | - | ||

| R-Norfluoxetine | SERT | 308 | Rat | [6] |

| NET | - | - | ||

| DAT | - | - |

Effects on Extracellular Monoamine Levels

In vivo microdialysis studies in animal models provide crucial insights into the dynamic changes in neurotransmitter levels following drug administration. Fluoxetine administration leads to a significant and dose-dependent increase in extracellular serotonin levels in various brain regions. Furthermore, at higher concentrations, it can also elevate norepinephrine and dopamine levels, particularly in the prefrontal cortex.

Table 3: In Vivo Effects of Fluoxetine on Extracellular Monoamine Levels

| Brain Region | Monoamine | Fold Increase (vs. Baseline) | Species | Reference |

| Nucleus Accumbens | Serotonin | 3-fold (5 mg/kg) to 13-fold (10 mg/kg) | Rat | [8] |

| Prefrontal Cortex | Serotonin | 2 to 4-fold | Rat | [4] |

| Norepinephrine | Robust and sustained increase | Rat | [4] | |

| Dopamine | Robust and sustained increase | Rat | [4] | |

| Raphe Nuclei | Serotonin | Maximal increase observed | Rat | [9] |

| Ventral Hippocampus | Serotonin | Significant increase | Rat | [9] |

| Frontal Cortex | Serotonin | Marked dose-response effect | Rat | [9] |

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound (e.g., fluoxetine) for the serotonin, norepinephrine, or dopamine transporter.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target transporter expressed in a cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.

Materials:

-

Cell membranes prepared from cells expressing the human SERT, NET, or DAT.

-

Radioligand: e.g., [³H]citalopram or [³H]paroxetine for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT.

-

Test compound (fluoxetine) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known inhibitor).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of serotonin, norepinephrine, and dopamine in a specific brain region of a freely moving animal following the administration of fluoxetine.

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the target brain region. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate), which is then collected and analyzed.

Materials:

-

Laboratory animal (e.g., rat).

-

Stereotaxic apparatus.

-

Microdialysis probe and guide cannula.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Fluoxetine solution for injection.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

Procedure:

-

Surgery: Under anesthesia, surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex, nucleus accumbens) using a stereotaxic apparatus. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer fluoxetine to the animal (e.g., via intraperitoneal injection).

-

Post-dosing Collection: Continue to collect dialysate samples for several hours to monitor the changes in neurotransmitter levels.

-

Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of serotonin, norepinephrine, and dopamine.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the fold-increase.

Signaling Pathways

Primary Mechanism: Serotonin Transporter (SERT) Inhibition

The primary therapeutic action of fluoxetine is the inhibition of SERT. By blocking the reuptake of serotonin from the synaptic cleft, fluoxetine increases the concentration and prolongs the presence of serotonin, leading to enhanced activation of postsynaptic serotonin receptors.

Secondary Mechanism: 5-HT2C Receptor Antagonism and Catecholamine Release

Fluoxetine acts as an antagonist at the 5-HT2C receptor.[2][7] In certain brain regions, such as the prefrontal cortex, 5-HT2C receptors are located on GABAergic interneurons that tonically inhibit the release of norepinephrine and dopamine. By blocking these 5-HT2C receptors, fluoxetine disinhibits these catecholaminergic neurons, leading to an increase in the release of norepinephrine and dopamine.[4]

Downstream Effects and Neuroplasticity

The long-term therapeutic effects of fluoxetine are associated with adaptive changes in the brain that go beyond simple increases in synaptic monoamine levels. Chronic fluoxetine administration has been shown to induce changes in gene expression and promote neuroplasticity. One of the key mediators of these effects is Brain-Derived Neurotrophic Factor (BDNF). Chronic, but not acute, fluoxetine treatment leads to the upregulation of BDNF and genes associated with BDNF-induced long-term potentiation, such as neuritin, Narp, and Arc.[1] Furthermore, long-term fluoxetine exposure can also lead to changes in the expression of genes involved in myelination, a process crucial for brain connectivity.[8] These molecular and cellular adaptations are thought to contribute to the sustained clinical benefits of fluoxetine treatment.

Conclusion

This compound's pharmacological profile is characterized by its high affinity and selectivity for the serotonin transporter. This primary mechanism of action is well-established and forms the basis of its therapeutic efficacy. However, a deeper investigation reveals a more nuanced interaction with the monoaminergic systems, including antagonist activity at the 5-HT2C receptor, which contributes to its effects on norepinephrine and dopamine neurotransmission. The long-term therapeutic benefits of fluoxetine are likely mediated by downstream adaptations in gene expression and neuroplasticity, highlighting the brain's remarkable capacity for change in response to chronic pharmacological intervention. This technical guide provides a comprehensive overview of the current understanding of fluoxetine's effects on monoaminergic systems, offering a valuable resource for ongoing research and development in neuropharmacology.

References

- 1. Chronic Fluoxetine Treatment Induces Brain Region-Specific Upregulation of Genes Associated with BDNF-Induced Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. Long-term consequences of chronic fluoxetine exposure on the expression of myelination-related genes in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Whitepaper: Early Investigations into Fluoxetine's Influence on Neuroplasticity

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the foundational research that shifted the understanding of fluoxetine's mechanism of action from a purely neurochemical model to one incorporating neuroplasticity. Early studies in the late 1990s and early 2000s revealed that beyond its role as a selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875) induces significant structural and functional changes in the adult brain. Key findings demonstrated its capacity to stimulate adult hippocampal neurogenesis, modulate synaptic plasticity, and alter neuronal morphology. This paper synthesizes the quantitative data from these seminal studies, details their experimental protocols, and illustrates the core signaling pathways and workflows, offering a comprehensive resource on the genesis of the neuroplasticity hypothesis of antidepressant action.

Introduction: Beyond the Monoamine Hypothesis

The advent of fluoxetine (Prozac) in the late 1980s revolutionized the treatment of depression. Initially, its therapeutic effects were attributed to the "monoamine hypothesis," which posited that depression stemmed from a deficiency of monoamine neurotransmitters like serotonin.[1] Fluoxetine's primary action is the selective inhibition of the serotonin transporter, increasing the concentration of serotonin in the synaptic cleft. However, the significant delay—typically several weeks—between the rapid neurochemical effect and the onset of clinical improvement suggested that downstream, adaptive changes, rather than merely elevated serotonin levels, were responsible for its efficacy.[2] This discrepancy led to the "network hypothesis," which proposes that antidepressants work by modulating the functional and structural plasticity of neural networks, allowing for better adaptation to environmental stimuli.[1] Early research focused heavily on the hippocampus, a brain region critical for learning, memory, and mood regulation, revealing it as a primary target for fluoxetine-induced plasticity.

Fluoxetine and Adult Hippocampal Neurogenesis

A cornerstone of early research was the discovery that chronic fluoxetine administration stimulates the birth of new neurons (neurogenesis) in the adult dentate gyrus (DG) of the hippocampus.[3][4][5] This was a paradigm-shifting finding, as it suggested that a pharmacological agent could directly influence the structural composition of the adult brain.

Targeting of Early Progenitor Cells

Initial studies sought to identify which cells in the neurogenic lineage were affected by fluoxetine. Research demonstrated that fluoxetine does not act on the quiescent, stem-like cells but rather increases the symmetric divisions of an early, amplifying neural progenitor (ANP) cell class.[3][5][6][7] This expansion of the progenitor pool is believed to be the primary mechanism leading to an overall increase in the number of new neurons generated.[3][6]

Quantitative Effects on Neurogenesis

Chronic, but not acute, fluoxetine treatment was shown to significantly increase the number of proliferating cells and new neurons.[2] This was typically measured by the incorporation of the synthetic thymidine (B127349) analog 5-Bromo-2'-deoxyuridine (BrdU) into the DNA of dividing cells and by staining for markers of immature neurons, such as doublecortin (DCX).[2][7]

Table 1: Summary of Early Quantitative Data on Fluoxetine-Induced Hippocampal Neurogenesis

| Study (Example) | Animal Model | Fluoxetine Dose & Duration | Marker | Region | Key Quantitative Finding |

| Encinas et al. (2006) | Adult Mice | Not specified (chronic) | BrdU | Dentate Gyrus | Increased number of BrdU-positive cells after 15 days of treatment.[5] |

| Wang et al. (2008) | Adult Mice | 10 mg/kg/day for 28 days | BrdU | Granule Cell Layer | Significant increase in BrdU+ cells vs. vehicle (p=0.015).[2] |

| Wang et al. (2008) | Adult Mice | 10 mg/kg/day for 28 days | DCX | Granule Cell Layer | Significant increase in the number of DCX+ immature neurons vs. vehicle (p=0.012).[2] |

| Chen et al. (2010) | Adult Mice | 10 mg/kg/day for 28 days (post-TBI) | DCX | Dentate Gyrus | Increased number of DCX+ cells in fluoxetine-treated TBI mice vs. vehicle-treated TBI mice (p<0.05).[7] |

Experimental Protocol: Assessing Adult Neurogenesis

The following protocol is a generalized representation of the methodologies used in early studies to quantify neurogenesis.

-

Animal Model and Drug Administration: Adult male mice or rats were housed under standard laboratory conditions. Fluoxetine hydrochloride was typically dissolved in saline or drinking water and administered daily for a chronic period (e.g., 14-28 days) via intraperitoneal (i.p.) injection or ad libitum in drinking water at doses ranging from 5-20 mg/kg.[2][8]

-

Cell Proliferation Labeling: To label dividing cells, animals were administered BrdU (e.g., 50-150 mg/kg, i.p.) one or more times, typically on the final days of the fluoxetine treatment regimen.[2][8]

-

Tissue Processing: 24 hours after the final BrdU injection (for proliferation studies) or several weeks later (for cell survival studies), animals were deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains were extracted, post-fixed, and sectioned (e.g., 40 µm thickness) using a cryostat or vibratome.

-

Immunohistochemistry: Free-floating sections were pre-treated for DNA denaturation (e.g., with 2N HCl) to expose the BrdU epitope. Sections were then incubated with primary antibodies (e.g., rat anti-BrdU, goat anti-DCX) followed by fluorescently-labeled secondary antibodies.

-